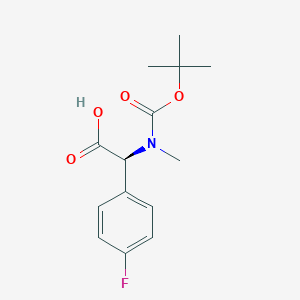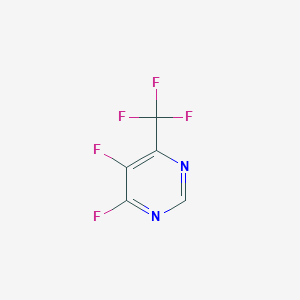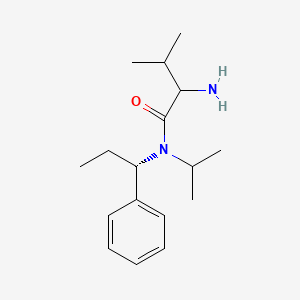
2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide is a chiral amide compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes an amino group, an isopropyl group, and a phenylpropyl group, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with isopropylamine and (S)-1-phenylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The amide bond can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides and other derivatives.
科学的研究の応用
2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Amino-N-isopropyl-3-methyl-N-(thiophen-3-ylmethyl)butanamide
- 2-Amino-N-isopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)butanamide
Uniqueness
2-Amino-N-isopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide is unique due to its specific chiral configuration and the presence of a phenylpropyl group. This structural uniqueness can result in distinct biological activities and chemical properties compared to similar compounds.
特性
分子式 |
C17H28N2O |
|---|---|
分子量 |
276.4 g/mol |
IUPAC名 |
2-amino-3-methyl-N-[(1S)-1-phenylpropyl]-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C17H28N2O/c1-6-15(14-10-8-7-9-11-14)19(13(4)5)17(20)16(18)12(2)3/h7-13,15-16H,6,18H2,1-5H3/t15-,16?/m0/s1 |
InChIキー |
QQCFCPRAFRZOIS-VYRBHSGPSA-N |
異性体SMILES |
CC[C@@H](C1=CC=CC=C1)N(C(C)C)C(=O)C(C(C)C)N |
正規SMILES |
CCC(C1=CC=CC=C1)N(C(C)C)C(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Hydroxyspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13085146.png)
![7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13085155.png)

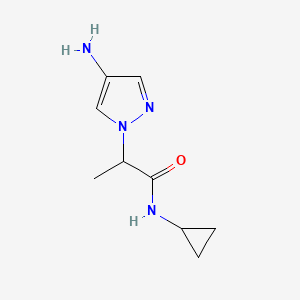
![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13085173.png)
![tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B13085187.png)
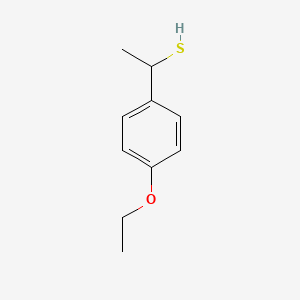
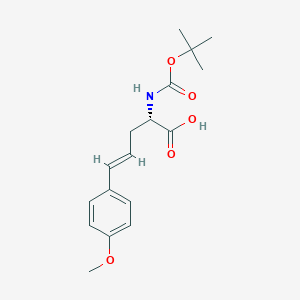
![1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13085196.png)
![1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13085201.png)
![2-Cyclopropyl-N-(2-hydroxyethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085204.png)

